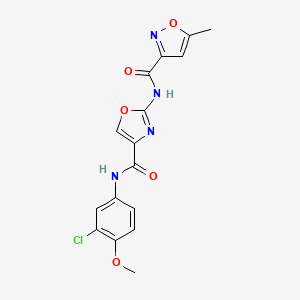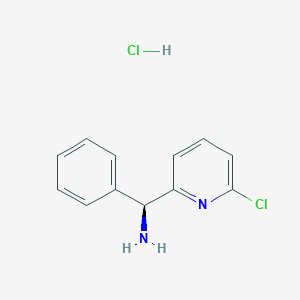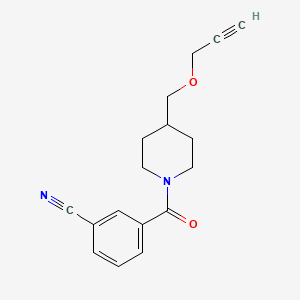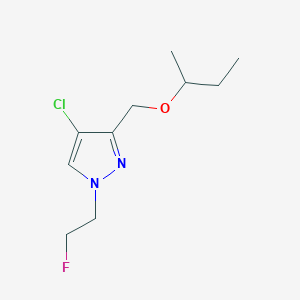![molecular formula C20H31N3O2S B2505713 1-(3-Phenylpropyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea CAS No. 2415600-93-8](/img/structure/B2505713.png)
1-(3-Phenylpropyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Phenylpropyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as THU or THU-1 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
作用机制
The mechanism of action of THU-1 involves its ability to inhibit the activity of certain enzymes involved in DNA replication and repair. THU-1 specifically targets the enzyme ribonucleotide reductase, which is essential for the production of DNA building blocks. By inhibiting this enzyme, THU-1 can prevent the replication and repair of DNA, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
THU-1 has been shown to have a range of biochemical and physiological effects in various studies. In cancer cells, THU-1 has been shown to induce cell death through apoptosis, a process by which cells self-destruct. THU-1 has also been shown to inhibit the expression of certain genes involved in cancer cell growth and proliferation. In addition, THU-1 has been shown to reduce inflammation in various studies, potentially making it useful in treating inflammatory conditions.
实验室实验的优点和局限性
One of the advantages of THU-1 in laboratory experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially useful treatment option for cancer patients with fewer side effects than traditional chemotherapy. However, one limitation of THU-1 is its low solubility in water, which can make it difficult to administer in certain settings.
未来方向
There are several potential future directions for research involving THU-1. One area of interest is its potential use in combination with other cancer treatments such as chemotherapy or radiation therapy. THU-1 may also be useful in treating other diseases such as viral infections or autoimmune disorders. Further studies are needed to fully understand the potential therapeutic applications of THU-1 and its mechanism of action.
合成方法
THU-1 can be synthesized in a laboratory setting through a multi-step process involving the reaction of various chemical reagents. One common method involves the reaction of 4-thiomorpholin-4-yloxan-4-ylmethylamine with 1-(3-phenylpropyl)urea in the presence of a catalyst. The resulting product is then purified through various techniques such as chromatography to obtain pure THU-1.
科学研究应用
THU-1 has been studied for its potential therapeutic applications in various fields of research. In cancer research, THU-1 has been shown to inhibit the growth of cancer cells by interfering with DNA replication and repair mechanisms. In addition, THU-1 has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. THU-1 has also been shown to have anti-inflammatory properties and may be useful in treating inflammatory conditions such as rheumatoid arthritis.
属性
IUPAC Name |
1-(3-phenylpropyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2S/c24-19(21-10-4-7-18-5-2-1-3-6-18)22-17-20(8-13-25-14-9-20)23-11-15-26-16-12-23/h1-3,5-6H,4,7-17H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQASJXFOFADRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NCCCC2=CC=CC=C2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenylpropyl)-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-Oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethane-1-sulfonyl fluoride](/img/structure/B2505634.png)
![Tert-butyl 3-(methylsulfonimidoyl)-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2505637.png)

![Methyl 2-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]phenoxy}propanoate](/img/structure/B2505639.png)



![Methyl 4-([(3-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoate](/img/structure/B2505647.png)


![2-(2-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B2505650.png)
